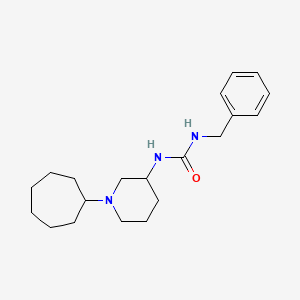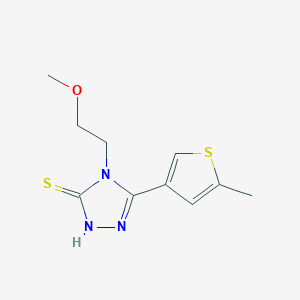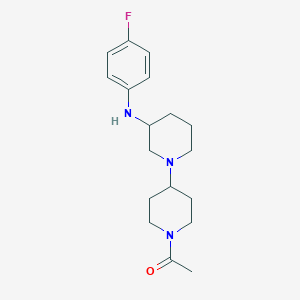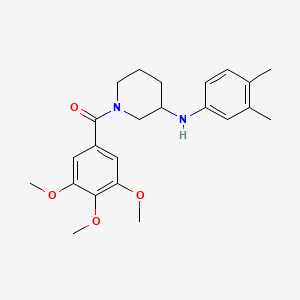
N-benzyl-N'-(1-cycloheptyl-3-piperidinyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N'-(1-cycloheptyl-3-piperidinyl)urea, also known as BHU-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. BHU-1 belongs to the class of N-substituted ureas and is known to exhibit a range of biological activities.
Applications De Recherche Scientifique
N-benzyl-N'-(1-cycloheptyl-3-piperidinyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antimicrobial activities. N-benzyl-N'-(1-cycloheptyl-3-piperidinyl)urea has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, N-benzyl-N'-(1-cycloheptyl-3-piperidinyl)urea has been shown to exhibit anti-inflammatory and analgesic activities.
Mécanisme D'action
The mechanism of action of N-benzyl-N'-(1-cycloheptyl-3-piperidinyl)urea is not fully understood. However, it is believed that N-benzyl-N'-(1-cycloheptyl-3-piperidinyl)urea exerts its biological activities by inhibiting the activity of certain enzymes and receptors. For example, N-benzyl-N'-(1-cycloheptyl-3-piperidinyl)urea has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition results in increased levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
N-benzyl-N'-(1-cycloheptyl-3-piperidinyl)urea has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-benzyl-N'-(1-cycloheptyl-3-piperidinyl)urea has also been shown to inhibit the replication of certain viruses, such as the influenza virus and the herpes simplex virus. Additionally, N-benzyl-N'-(1-cycloheptyl-3-piperidinyl)urea has been shown to exhibit anti-inflammatory and analgesic activities by inhibiting the production of inflammatory cytokines and prostaglandins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-benzyl-N'-(1-cycloheptyl-3-piperidinyl)urea is its broad range of biological activities. This makes it a promising candidate for the development of new therapeutics. Additionally, N-benzyl-N'-(1-cycloheptyl-3-piperidinyl)urea has been shown to exhibit low toxicity, which is important for the development of safe and effective drugs. However, one of the limitations of N-benzyl-N'-(1-cycloheptyl-3-piperidinyl)urea is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of N-benzyl-N'-(1-cycloheptyl-3-piperidinyl)urea. One area of interest is the development of N-benzyl-N'-(1-cycloheptyl-3-piperidinyl)urea derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N-benzyl-N'-(1-cycloheptyl-3-piperidinyl)urea and its potential therapeutic applications. N-benzyl-N'-(1-cycloheptyl-3-piperidinyl)urea may also be studied for its potential use in the treatment of other diseases, such as diabetes and cardiovascular disease. Overall, N-benzyl-N'-(1-cycloheptyl-3-piperidinyl)urea is a promising compound with potential applications in a range of therapeutic areas.
Méthodes De Synthèse
N-benzyl-N'-(1-cycloheptyl-3-piperidinyl)urea can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of benzyl isocyanate with 1-cycloheptyl-3-piperidinylamine. This reaction results in the formation of N-benzyl-N'-(1-cycloheptyl-3-piperidinyl)urea as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Propriétés
IUPAC Name |
1-benzyl-3-(1-cycloheptylpiperidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O/c24-20(21-15-17-9-4-3-5-10-17)22-18-11-8-14-23(16-18)19-12-6-1-2-7-13-19/h3-5,9-10,18-19H,1-2,6-8,11-16H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHSPQXMPLNJJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCCC(C2)NC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2,4-difluorobenzoyl)-2-morpholinyl]-N,N-dimethylethanamine](/img/structure/B6053881.png)


![1-benzyl-4-(3-{1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B6053895.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-1-naphthylacetamide](/img/structure/B6053906.png)
![5-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-2-(2-phenylethyl)-1,3-benzoxazole](/img/structure/B6053910.png)
![N-(2-methylphenyl)-N'-(1-{1-[2-(2-oxo-1-pyrrolidinyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B6053925.png)

![6-chloro-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B6053938.png)

![8-bromo-N-[2-(4-morpholinyl)ethyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6053957.png)
![N~1~-(2,3-dichlorophenyl)-N~2~-(2,4-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B6053967.png)
![9-methyl-5-(2-thienyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B6053973.png)
![2-amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B6053980.png)